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HIV-1 Drug Targets and Inhibitor Classes

The HIV-1 replication cycle offers multiple targets for antiviral therapy. The table below summarizes the

major drug classes, their molecular targets, and key clinical examples [1] [2].

Drug Class Molecular Target
Key Clinical or Developmental
Agents

Nucleoside/Nucleotide Reverse
Transcriptase Inhibitors (NRTIs)

Reverse Transcriptase Emtricitabine (FTC), Tenofovir

(TAF/TDF) [3] [4]

Non-Nucleoside Reverse
Transcriptase Inhibitors
(NNRTIs)

Reverse Transcriptase Doravirine (DOR), Rilpivirine [5] [6]

Protease Inhibitors (PIs) HIV-1 Aspartyl Protease Saquinavir, Ritonavir, Lopinavir [1]

Integrase Strand Transfer
Inhibitors (INSTIs)

Integrase Bictegravir (BIC), Dolutegravir,

Islatravir (ISL) [3] [7] [6]

Entry Inhibitors Viral Envelope

(gp120/gp41) / Host
Receptors (CCR5/CD4)

Fostemsavir (attachment inhibitor),

Maraviroc (CCR5 antagonist),
Enfuvirtide (T20, fusion inhibitor) [2]

Capsid Inhibitors Viral Capsid Lenacapavir (LEN) [3]
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Drug Class Molecular Target
Key Clinical or Developmental
Agents

Multitarget-Directed Ligands
(MTDLs)

Multiple Entry Steps

(e.g., gp120 & gp41)

ISP (bifunctional entry inhibitor,

investigational) [2]

Modern Development Trends and Clinical Data

Recent development focuses on long-acting formulations, two-drug regimens, and novel mechanisms of

action to address unmet needs. The following table highlights key data from recent studies and clinical trials

[3] [5] [6].

Development
Trend

Representative
Regimen

Phase Key Efficacy/Safety Data

Long-Acting
Injectable
Treatment

Lenacapavir +
Teropavimab (TAB) +

Zinlirvimab (ZAB)

Phase 2 Maintained viral suppression at Week 52
as a twice-yearly regimen [3].

Once-Weekly
Oral Treatment

Islatravir + Lenacapavir Phase 2 At 96 weeks, 88.5% (46/52) of

participants maintained viral suppression
(<50 copies/mL) [3] [6].

Novel Two-Drug
Daily Regimen

Doravirine (100mg) /
Islatravir (0.25mg)

(DOR/ISL)

Phase 3 Demonstrated non-inferior efficacy vs.
BIC/FTC/TAF at Week 48; showed

favorable weight and lipid profiles [6].

Bifunctional
Entry Inhibitor

ISP (IAC-SP22 chimera) Preclinical IC~50~ of 2.5 nM against HIV-1 IIIB,

~180- and ~54-fold more potent than its
parent inhibitors IAC and SP22 [2].

Drug Resistance
Trends

NRTI + NNRTI
resistance (US)

Real-
World

Prevalence in plasma RNA declined from
8.7% (2018) to 4.7% (2024), linked to

use of regimens with higher resistance
barriers [5].
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Core Experimental Protocols in Inhibitor Development

The workflow for evaluating a novel HIV-1 inhibitor, from in vitro activity to in vivo models, involves

several critical stages.

Preclinical Development

Clinical Development

Candidate Inhibitor

In vitro Antiviral
Activity Assay

Cytotoxicity
Assessment (CCK-8)

Mechanism of Action
Studies

Resistance & Cross-
Resistance Profiling

In vivo Efficacy
(Humanized Mouse Model)

Clinical Trial
Phases I-III
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Experimental workflow for HIV-1 inhibitor development

In Vitro Antiviral Activity and Cytotoxicity

Cell-Based Antiviral Assay: The half-maximal inhibitory concentration (IC₅₀) is determined using
TZM-bl reporter cells infected with laboratory-adapted HIV-1 strains (e.g., IIIB). These cells contain a

Tat-responsive luciferase reporter gene, allowing viral infection to be quantified by measuring
luminescence [2].

Cytotoxicity Assay: Cytotoxicity (CC₅₀) and selectivity index (SI = CC₅₀/IC₅₀) are evaluated in
parallel using a cell counting kit-8 (CCK-8) on proliferating cells like MT-2. This assay measures the

activity of cellular dehydrogenases, reflecting cell viability [2].

Mechanism of Action Studies

Ribosome Profiling (Ribo-seq): This technique involves digesting cell lysates with a nuclease that

leaves ribosome-protected mRNA fragments ("footprints"). Sequencing these fragments reveals the
precise positions of translating ribosomes, allowing researchers to study viral translation efficiency,

novel open reading frames (ORFs), and ribosomal frameshifting [8].
Frameshift Efficiency Measurement: The efficiency of -1 ribosomal frameshifting (-1FS), critical for

producing the Gag-Pol polyprotein, can be quantified using dual-reporter gene constructs. Targeting
the RNA structural elements that promote frameshifting with antisense oligonucleotides (ASOs) is a

potential novel therapeutic strategy [8].

Resistance Profiling

Genotypic Resistance Testing (GRT): Sanger sequencing is standard for plasma RNA. Next-
generation sequencing (NGS) is increasingly used for proviral DNA, allowing detection of low-

frequency minority variants. Mutations are interpreted using databases like the Stanford HIV Drug
Resistance Database [5].

In Vivo Efficacy Models

Humanized Mouse Models: Immunodeficient mice (e.g., BALB/c Rag2⁻/⁻γc⁻/⁻) are engrafted with
human CD34+ hematopoietic stem cells, leading to the development of a human immune system.
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These "hu-mice" are susceptible to HIV-1 infection, enabling the study of viral pathogenesis, ARV

efficacy, and reservoir establishment in vivo [9].

Key Signaling and Metabolic Pathways Modulated by
HIV-1

HIV-1 infection actively reprograms host cell pathways to support its replication. Research using ribosome

profiling has identified several key pathways that are modulated during infection [8].

HIV-1 Infection
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Host pathways modulated during HIV-1 infection

Upregulated Pathways: Cholesterol metabolism is often enhanced, facilitated by viral proteins like
Nef, to support viral entry and budding [8].

Mixed Regulation Pathways: Genes involved in the immune and stress response (e.g., HELLS,
TOP2B) show persistent upregulation. In contrast, ATF4, a key regulator of the integrated stress

response, can be translationally downregulated early in infection [8].
Downregulated Pathways: HIV-1 infection leads to a measurable suppression of the host's

translation machinery at later stages. This includes the decreased translational efficiency of genes
encoding ribosomal proteins (e.g., RPL35, RPS21) and elongation factors [8].

Conclusion and Future Perspectives
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The field of HIV-1 inhibitor development continues to evolve from single-target drugs towards more

sophisticated strategies. Key future directions include:

Advancing Long-Acting Therapies: The success of weekly and twice-yearly regimens in clinical
trials promises to transform treatment paradigms by significantly reducing dosing frequency [3].

Overcoming Subtype-Specific Challenges: Evidence suggests that HIV-1 subtype C may exhibit
delayed viral suppression and faster viral rebound post-treatment compared to subtype B, highlighting

the need for tailored therapeutic approaches [9].
Innovating against Resistance: The declining prevalence of drug resistance due to modern, high-

barrier regimens is encouraging. However, vigilance is needed as new mutations (e.g., integrase
mutation R263K) emerge [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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